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Compound of Interest

Compound Name:
2-Chloro-7-methyl-7H-pyrrolo[2,3-

D]pyrimidine

Cat. No.: B1426090 Get Quote

An In-Depth Technical Guide to 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Core

Scaffold in Modern Medicinal Chemistry

This guide provides an in-depth analysis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine,

a heterocyclic compound of significant interest to researchers and professionals in drug

development. We will move beyond a simple recitation of facts to explore the causality behind

its synthesis, its inherent reactivity, and its strategic application as a pivotal building block in the

creation of targeted therapeutics.

Introduction: The Significance of a Privileged
Scaffold
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolo[2,3-d]pyrimidine class

of compounds, often referred to as 7-deazapurines. This structural motif is a bioisostere of

purine, the core of essential biomolecules like adenine and guanine. By replacing the nitrogen

atom at the 7-position of the purine ring with a carbon, the 7-deazapurine scaffold maintains the

overall shape and hydrogen bonding capabilities necessary for biological recognition while

offering distinct electronic properties and a new vector for chemical modification.[1][2]

The title compound is a methylated and chlorinated derivative, engineered for utility. The methyl

group at the N7 position serves to block a potential site of metabolism and can enhance

solubility, while the chlorine atom at the C2 position acts as a versatile chemical handle—an
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excellent leaving group for nucleophilic substitution reactions. This strategic combination

makes 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine a highly sought-after intermediate in

the synthesis of potent kinase inhibitors and other advanced pharmaceutical agents.[2][3]

Core Physicochemical Properties
A foundational understanding of a compound's physical properties is critical for its effective use

in synthesis and formulation. The key characteristics are summarized below.

Property Value Source(s)

Molecular Formula C₇H₆ClN₃ [4]

Molecular Weight 167.59 g/mol

CAS Number 1060816-67-2 [5][6]

Appearance
White to off-white or light

brown solid
[7][8]

Predicted Density 1.531 g/cm³ [8]

Predicted pKa 11.18 ± 0.50 [8]

Solubility

Soluble in organic solvents like

acetonitrile, THF, and

dichloromethane.

[5][6]

Synthesis and Purification: A Protocol Driven by
Mechanistic Insight
The primary route to 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is through the direct

methylation of its N-H precursor, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

The Underlying Chemistry
The choice of reagents is dictated by the need for selective N-alkylation. The proton on the

pyrrole nitrogen (N7) is acidic and can be readily removed by a strong, non-nucleophilic base.

Sodium hydride (NaH) is the ideal choice for this transformation. It irreversibly deprotonates the
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pyrrole, forming a sodium salt and hydrogen gas, thereby activating the nitrogen for

subsequent reaction. Iodomethane (CH₃I) serves as the electrophilic source of the methyl

group. The iodide is an excellent leaving group, facilitating a clean Sₙ2 reaction with the

pyrrolide anion.

Step-by-Step Experimental Protocol
This protocol is a synthesized representation of established laboratory methods.[5][6]

Reagents:

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

Iodomethane (CH₃I) (1.1 eq)

Anhydrous Acetonitrile (or THF)

Procedure:

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(Argon or Nitrogen), add 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

Solvation: Add anhydrous acetonitrile to dissolve the starting material.

Deprotonation: Cool the solution to 0-5°C using an ice bath. Add sodium hydride (1.2 eq)

portion-wise. Causality Note: This addition must be done slowly to control the exothermic

reaction and the evolution of hydrogen gas. Stir the mixture at this temperature for 30

minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to

ensure complete formation of the anion.

Methylation: Cool the reaction mixture back down to 0°C. Slowly add iodomethane (1.1 eq)

dropwise. Causality Note: Maintaining a low temperature prevents potential side reactions

and controls the exothermicity of the alkylation.

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Workup & Purification:

Upon completion, the reaction is carefully quenched by the slow addition of water.

The crude mixture is filtered through a pad of diatomaceous earth to remove inorganic

salts.[5][6]

The filtrate is concentrated under reduced pressure.

The resulting crude product can be purified by recrystallization from a suitable solvent

(e.g., ether) or by silica gel column chromatography, typically using a gradient eluent

system such as dichloromethane/ethyl acetate.[5][6]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Reactivity and Applications in Drug Development
The true value of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine lies in its predictable

reactivity, which chemists exploit to build molecular complexity.

The C2-Chloro Group: A Gateway for Nucleophilic
Substitution
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The electron-withdrawing nature of the fused pyrimidine ring makes the C2 position highly

electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine atom is

an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles,

most commonly amines. This reaction is the cornerstone of its utility in constructing libraries of

potential drug candidates. For example, coupling with various substituted anilines or other

amine-containing fragments is a key step in the synthesis of many targeted kinase inhibitors.[3]

A Privileged Scaffold for Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate cellular processes, and their

dysregulation is a hallmark of cancer. Many kinase inhibitors are designed to compete with ATP

for binding in the enzyme's active site. The pyrrolo[2,3-d]pyrimidine core is exceptionally well-

suited to mimic the adenine portion of ATP.[2][3]

The structure allows for:

Hinge-Binding: The pyrimidine nitrogen atoms can form crucial hydrogen bonds with the

"hinge region" of the kinase active site, a common anchoring point for inhibitors.

Vectorial Diversity: The C2 position, once functionalized, points out towards the solvent-

exposed region of the ATP pocket, allowing for the introduction of various substituents to

target unique sub-pockets, thereby achieving selectivity and potency.

Improved Properties: The N7-methyl group can enhance metabolic stability and tune the

physicochemical properties of the final compound.[3]

Logical Application in Drug Discovery
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Caption: Role of the core scaffold in synthesizing targeted kinase inhibitors.

Safety and Handling
As with any active chemical reagent, proper handling is paramount. 2-Chloro-7-methyl-7H-
pyrrolo[2,3-d]pyrimidine is associated with the following hazards:

H302: Harmful if swallowed.[9]

H315: Causes skin irritation.[9]
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H319: Causes serious eye irritation.[9]

H335: May cause respiratory irritation.[9]

Precautionary Measures:

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][9]

P261 & P271: Avoid breathing dust/fumes and use only outdoors or in a well-ventilated area.

[9]

Standard laboratory safety protocols, including the use of a fume hood and appropriate

personal protective equipment (PPE), should be strictly followed.

Conclusion
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical intermediate; it

is a testament to rational drug design. Its structure is elegantly tailored for synthetic utility,

featuring a stable, bio-relevant core, a blocked metabolic site, and a highly reactive handle for

diversification. Its central role in the synthesis of kinase inhibitors underscores its importance in

the ongoing quest for more selective and effective therapies for cancer and other diseases. For

any researcher in the field, a thorough understanding of this compound's properties, synthesis,

and reactivity is essential for leveraging its full potential in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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